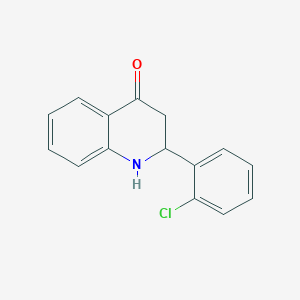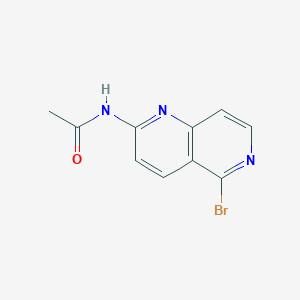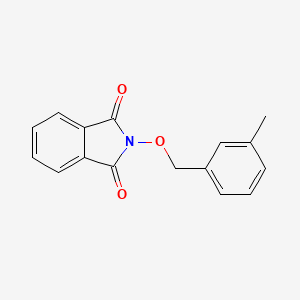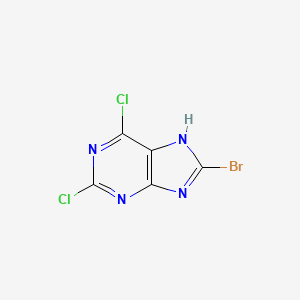
2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、キノリンオン類に属する有機化合物です。キノリンコア構造を特徴とし、2位に2-クロロフェニル置換基、4位にケトン官能基を有しています。
2. 製法
合成経路と反応条件: 2-(2-クロロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの合成は、一般的に適切な前駆体の環化反応を伴います。一般的な方法としては、2-クロロベンズアルデヒドとアニリン誘導体を酸性条件下で反応させて中間体シッフ塩基を生成し、その後環化反応によって目的のキノリンオンを得る方法があります。この反応は、通常、ポリリン酸や硫酸などの触媒の存在下、高温で実施されます。
工業生産方法: この化合物の工業生産では、大規模な操業に最適化された同様の合成経路が用いられる場合があります。これには、連続フローリアクター、効率的な触媒、溶媒回収システムの使用が含まれ、収率の向上と廃棄物の削減が図られます。
反応の種類:
酸化: この化合物は、特にキノリン環で酸化反応を起こしやすく、キノリンN-オキシドを生成します。
還元: ケトン基の還元によって対応するアルコールを得ることができます。
置換: フェニル環上の塩素原子は、アミンやチオールなどの求核剤によって置換されることがあります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: パラジウム炭素や水素化ホウ素ナトリウムを用いた接触水素化。
置換: ナトリウムアミドやチオ尿素などの試薬を用いた求核置換反応。
主な生成物:
酸化: キノリンN-オキシド。
還元: 2-(2-クロロフェニル)-2,3-ジヒドロキノリン-4-オール。
置換: 使用した求核剤に応じて、さまざまな置換キノリンオン。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinolinone. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4-ol.
Substitution: Various substituted quinolinones depending on the nucleophile used.
科学的研究の応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に抗炎症剤や鎮痛剤の開発において、薬効団として薬剤設計における可能性が研究されています。
工業: 特定の電子特性や光学特性を持つ材料の開発に利用されています。
作用機序
2-(2-クロロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの生物系における作用機序は、さまざまな分子標的との相互作用を伴います。特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。例えば、抗菌活性は、細菌細胞壁の合成の阻害や重要な代謝経路への干渉によるものである可能性があります。
類似化合物:
2-フェニルキノリン-4(1H)-オン: 塩素置換基を欠いており、反応性や生物活性に影響を与える可能性があります。
2-(2-ブロモフェニル)-2,3-ジヒドロキノリン-4(1H)-オン: 構造は似ていますが、塩素原子の代わりに臭素原子が含まれており、化学的特性と用途が異なる可能性があります。
2-(2-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オン: フッ素原子の存在は、その電子特性と反応性に大きな影響を与える可能性があります。
独自性: 2-(2-クロロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンに存在する塩素原子は、独特な電子効果と立体効果を付与し、その化学反応性と潜在的な用途に影響を与えます。これは、この化合物をアナログとは異なるものとし、特定の研究や産業目的で貴重なものとなっています。
類似化合物との比較
2-Phenylquinolin-4(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one: The presence of a fluorine atom can significantly impact its electronic properties and reactivity.
Uniqueness: The presence of the chlorine atom in 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one imparts unique electronic and steric effects, influencing its chemical reactivity and potential applications. This makes it distinct from its analogs and valuable for specific research and industrial purposes.
特性
分子式 |
C15H12ClNO |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2 |
InChIキー |
ZLJGTADLFCOTQK-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)


![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)


